![molecular formula C23H23Cl2N5O5 B8180469 Fgfr4-IN-5](/img/structure/B8180469.png)
Fgfr4-IN-5
Overview
Description
Fgfr4-IN-5 is a useful research compound. Its molecular formula is C23H23Cl2N5O5 and its molecular weight is 520.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fgfr4-IN-5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fgfr4-IN-5 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research and Therapy :
- FGFR4 is involved in the proliferation of gastric cancer cells, suggesting a potential target for cancer treatment. Inhibiting FGFR4 may enhance the efficacy of certain cancer drugs like PD173074 and 5-fluorouracil (Li et al., 2016).
- It plays a significant role in human mammary cancer as a high-affinity receptor for fibroblast growth factors (Ron et al., 1993).
- Targeting FGFR4 has potential therapeutic applications in treating rhabdomyosarcoma and colorectal cancer due to its crucial role in tumorigenesis and invasion (Skarzynski et al., 2017; Peláez-García et al., 2013).
- FGFR4 inhibitors are being developed as cancer treatments, highlighting its importance in cancer progression and as a target for therapy (Liu et al., 2020).
Metabolic Disorders :
- FGFR4 is implicated in systemic lipid and glucose homeostasis. However, it paradoxically contributes to fatty liver disease associated with obesity (Huang et al., 2007).
- The FGFR4-R388 allele enhances pancreatic insulin secretion and may protect against type 2 diabetes (Ezzat et al., 2013).
Genetics and Molecular Biology :
- FGFR4 gene expression is notable in several leukemia cell lines and is involved in nonrandom chromosomal translocations in specific leukemias (Armstrong et al., 1992).
- Certain polymorphisms in FGFR4, like Gly388Arg, may influence the prognosis in lung adenocarcinoma and other cancers (Spínola et al., 2005).
properties
IUPAC Name |
N-[(3R,4S)-4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5O5/c1-5-17(31)27-13-9-35-10-14(13)28-23-26-8-11-6-12(22(32)30(2)21(11)29-23)18-19(24)15(33-3)7-16(34-4)20(18)25/h5-8,13-14H,1,9-10H2,2-4H3,(H,27,31)(H,26,28,29)/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJVLVUPDVUSMA-UONOGXRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)NC4COCC4NC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)N[C@@H]4COC[C@@H]4NC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fgfr4-IN-5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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